(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine
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Overview
Description
(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 This compound features a pentan-3-yl group attached to a 1-(pyridin-2-yl)ethylamine moiety It is a member of the amine class of compounds, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 1-(pyridin-2-yl)ethanamine with pentan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity compounds suitable for further applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or alkoxides, in the presence of a base.
Major Products: The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine: Similar structure but with the pyridine ring attached at a different position.
(Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine: Another positional isomer with the pyridine ring attached at the 4-position.
(Hexan-3-yl)[1-(pyridin-2-yl)ethyl]amine: Similar structure with a hexyl group instead of a pentyl group.
Uniqueness: (Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)pentan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-11(5-2)14-10(3)12-8-6-7-9-13-12/h6-11,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUJLPGIGDFPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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